molecular formula C17H16BrFN2O B3639280 1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine

1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B3639280
M. Wt: 363.2 g/mol
InChI Key: WZDAAGOOQWFQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromobenzoyl group and a fluorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 3-bromobenzoyl chloride with 2-fluoroaniline in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, catalysts like palladium on carbon, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-bromobenzoyl)-4-phenylpiperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(3-chlorobenzoyl)-4-(2-fluorophenyl)piperazine: Contains a chlorine atom instead of bromine, which may influence its properties and applications.

    1-(3-bromobenzoyl)-4-(2-methylphenyl)piperazine: Contains a methyl group instead of fluorine, which may alter its chemical and biological behavior.

Properties

IUPAC Name

(3-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O/c18-14-5-3-4-13(12-14)17(22)21-10-8-20(9-11-21)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDAAGOOQWFQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.